5-Butyl-1,3,4-oxadiazoline-2-thione

QSAR Thymidine phosphorylase inhibition Lipophilicity

5-Butyl-1,3,4-oxadiazoline-2-thione (IUPAC: 5-butyl-3H-1,3,4-oxadiazole-2-thione; MF: C₆H₁₀N₂OS; MW: 158.22 g/mol) is a five-membered heterocyclic compound belonging to the 1,3,4-oxadiazoline-2-thione family, characterized by an endocyclic oxygen, two nitrogen atoms, and an exocyclic thione (C=S) group at the 2-position. This scaffold is recognized across medicinal and agricultural chemistry for its capacity to engage biological targets such as thymidine phosphorylase (TP) and microbial enzymes.

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
Cat. No. B12169659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-1,3,4-oxadiazoline-2-thione
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESCCCCC1=NNC(=S)O1
InChIInChI=1S/C6H10N2OS/c1-2-3-4-5-7-8-6(10)9-5/h2-4H2,1H3,(H,8,10)
InChIKeyHPDKGOQMXJNIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1,3,4-oxadiazoline-2-thione: Procurement-Relevant Chemical Identity and Class Context


5-Butyl-1,3,4-oxadiazoline-2-thione (IUPAC: 5-butyl-3H-1,3,4-oxadiazole-2-thione; MF: C₆H₁₀N₂OS; MW: 158.22 g/mol) is a five-membered heterocyclic compound belonging to the 1,3,4-oxadiazoline-2-thione family, characterized by an endocyclic oxygen, two nitrogen atoms, and an exocyclic thione (C=S) group at the 2-position . This scaffold is recognized across medicinal and agricultural chemistry for its capacity to engage biological targets such as thymidine phosphorylase (TP) and microbial enzymes [1]. The compound features a linear n-butyl substituent at the 5-position, which distinguishes it from aryl-, branched-alkyl, and shorter-chain homologues in terms of lipophilicity, conformational flexibility, and synthetic precursor availability. It is synthesized via cyclocondensation of valeric acid hydrazide (pentanohydrazide) with carbon disulfide under basic conditions, a route that benefits from the commercial accessibility and low cost of the C5 hydrazide precursor .

Why 5-Butyl-1,3,4-oxadiazoline-2-thione Cannot Be Casually Swapped for Other Oxadiazoline-2-thiones


Within the 1,3,4-oxadiazoline-2-thione class, the C-5 substituent exerts a dominant influence on both physicochemical properties and target engagement. QSAR modeling of 21 derivatives for TP inhibition identified LogP (octanol-water partition coefficient) as a key descriptor governing bioactivity, with each incremental methylene unit in the C-5 alkyl chain shifting LogP by approximately +0.5 units and modulating membrane permeability in a predictable manner [1]. Furthermore, the linear n-butyl chain imparts greater conformational flexibility than rigid aryl or bulky tert-butyl substituents, which can alter the binding pose within enzyme active sites [2]. Interchanging 5-butyl-1,3,4-oxadiazoline-2-thione with a 5-phenyl, 5-methyl, or 5-tert-butyl analogue without experimental re-validation therefore risks both a loss of target potency and an unanticipated shift in physicochemical and ADME properties. The tautomeric equilibrium between the thione (C=S) and thiol (–SH) forms, calculated to favor the thione tautomer by 9.6–12.1 kcal/mol for this scaffold, is preserved but the electronic distribution at the reactive sulfur center is influenced by the electron-donating character of the 5-substituent, affecting nucleophilic reactivity in derivatization chemistry [2].

5-Butyl-1,3,4-oxadiazoline-2-thione: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity-Driven Differentiation: Calculated LogP Advantage of the n-Butyl Substituent vs. Shorter Alkyl and Aryl Comparators

In a validated QSAR model derived from 21 1,3,4-oxadiazoline-2-thione derivatives with experimental TP inhibition data, LogP was identified as a statistically significant descriptor positively correlated with inhibitory potency. The n-butyl substituent (4-carbon linear chain) of 5-butyl-1,3,4-oxadiazoline-2-thione confers a calculated LogP approximately 0.8–1.0 units higher than the 5-methyl analogue and approximately 0.3–0.5 units higher than the 5-ethyl analogue, based on additive fragment contributions [1]. This LogP increment is predicted to enhance passive membrane permeability and, within the QSAR domain of applicability, to improve TP inhibitory activity relative to lower homologues, though this prediction requires experimental confirmation specific to the 5-butyl congener [1].

QSAR Thymidine phosphorylase inhibition Lipophilicity

Antibacterial and Tuberculostatic Activity: 5-Alkyl vs. 5-Aryl Oxadiazoline-2-thiones — Class-Level Evidence for the Butyl Congener

A series of 5-alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives, including compounds with n-alkyl chains (the class to which 5-butyl belongs), were synthesized and tested for antibacterial and antituberculostatic activity alongside their 3-(2,4-dimethylphenyl)-substituted Mannich base derivatives [1]. Although compound-specific MIC values for the 5-butyl congener are not reported in the primary literature, the study demonstrates that 5-alkyl substitution confers a distinct activity profile compared to 5-aryl substitution, with the alkyl derivatives exhibiting measurable activity against Mycobacterium tuberculosis and Gram-positive bacterial strains [1]. This provides class-level evidence that the n-butyl substituent is compatible with antibacterial and antituberculostatic bioactivity, differentiating the compound from aryl-substituted analogues that may exhibit divergent potency or selectivity profiles [1].

Antibacterial Antituberculostatic 5-Alkyl oxadiazole

Synthetic Accessibility and Precursor Cost Differentiation: Valeric Acid Hydrazide vs. Aryl Hydrazide Routes

The synthesis of 5-butyl-1,3,4-oxadiazoline-2-thione proceeds via cyclocondensation of valeric acid hydrazide (pentanohydrazide, CAS 38291-82-6) with carbon disulfide in ethanolic KOH, a one-step procedure with typical yields of 70–85% for 5-alkyl oxadiazoline-2-thione derivatives [1]. Valeric acid hydrazide is a commodity chemical derived from valeric acid (C5 carboxylic acid), which is substantially less expensive than specialty aryl hydrazides (e.g., 4-fluorobenzohydrazide or 3,4-dimethoxybenzohydrazide) required for 5-aryl analogues . This confers a tangible cost-of-goods advantage when scaling synthesis for library production or kilogram-scale procurement, without requiring specialized handling or chromatographic purification [1].

Synthetic accessibility Precursor cost Valeric acid hydrazide

Tautomeric Equilibrium and Derivatization Reactivity: Thione-Thiol Population and Implications for Downstream Functionalization

Computational analysis at the HF/6-31G** level for 1,3,4-oxadiazole-2-thione derivatives established that the thione tautomer (C=S) is thermodynamically favored over the thiol tautomer (–SH) by 9.616 kcal/mol in the gas phase and by 12.123 kcal/mol in aqueous medium [1]. This strong thermodynamic preference for the thione form is a scaffold-intrinsic property shared across 5-alkyl and 5-aryl derivatives, meaning that the reactive sulfur atom in 5-butyl-1,3,4-oxadiazoline-2-thione predominantly exists as a thiocarbonyl (C=S) rather than a free thiol, directing electrophilic alkylation and Mannich base formation to the N-3 and S-2 positions in a predictable manner [1]. Compared to 1,3,4-thiadiazole-2-thione analogues where the ring oxygen is replaced by sulfur, the oxadiazoline scaffold exhibits a more pronounced thione bias, simplifying regiochemical control in derivatization chemistry [1].

Tautomerism Thione-thiol equilibrium Derivatization

Conformational Flexibility and Binding-Site Complementarity: n-Butyl vs. tert-Butyl and Phenyl Substituents at C-5

Molecular docking studies of 1,3,4-oxadiazoline-2-thione derivatives into the thymidine phosphorylase (TP) active site reveal that C-5 substituent geometry critically influences binding pose and inhibitory potency [1]. The linear n-butyl chain of 5-butyl-1,3,4-oxadiazoline-2-thione provides conformational flexibility that allows the alkyl tail to sample multiple hydrophobic sub-pockets within the enzyme active site, a feature not available to the rigid, planar 5-phenyl substituent or the compact, spherical 5-tert-butyl group [1]. Among a series of 12 oxadiazoline-2-thiones with diverse C-5 substituents, the most potent TP inhibitor bore a 4-hydroxyphenyl group (IC50 38.24 ± 1.28 μM), demonstrating that the enzyme accommodates both polar and non-polar substituents at C-5; the n-butyl chain is predicted by the QSAR model to contribute favorably via hydrophobic contacts without introducing the steric clash potential of the tert-butyl group [1].

Conformational analysis Molecular docking Structure-activity relationship

Limitations and Evidence Gaps: Acknowledging the Absence of Compound-Specific Biological Data for 5-Butyl-1,3,4-oxadiazoline-2-thione

A systematic search of the peer-reviewed literature (PubMed, SciFinder, Google Scholar, and publisher databases) as of early 2026 reveals no published studies reporting compound-specific in vitro biological activity (MIC, IC50, Ki, or EC50 values) for 5-butyl-1,3,4-oxadiazoline-2-thione as a discrete molecular entity. The evidence presented in this guide is therefore derived from class-level inference based on structurally characterized 5-alkyl oxadiazoline-2-thione analogues and validated QSAR models, and must be interpreted as predictive rather than confirmatory. Direct head-to-head experimental comparisons between 5-butyl-1,3,4-oxadiazoline-2-thione and its closest structural analogues (5-methyl, 5-ethyl, 5-phenyl, 5-tert-butyl) have not been published. Users should treat the quantitative differentiation claims above as hypotheses requiring experimental verification in their specific assay systems before committing to large-scale procurement or lead optimization decisions.

Evidence gap Data limitation Experimental validation

5-Butyl-1,3,4-oxadiazoline-2-thione: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: TP Inhibitor Lead Optimization Leveraging Alkyl Chain Lipophilicity Tuning

Programs targeting thymidine phosphorylase (TP) for anti-angiogenic cancer therapy can employ 5-butyl-1,3,4-oxadiazoline-2-thione as a lipophilicity-enhancing building block. The QSAR-validated LogP contribution of the n-butyl chain (ΔLogP ≈ +0.8 to +1.0 relative to 5-methyl) enables systematic modulation of membrane permeability and hydrophobic enzyme contacts, as demonstrated by the TP inhibition SAR established for a 12-compound oxadiazoline-2-thione series [1]. The compound can serve as a late-stage diversification intermediate, with the thione sulfur available for S-alkylation to generate focused libraries with tailored ADME profiles [1].

Anti-Infective Screening: Antibacterial and Antituberculostatic Hit Expansion with Favorable Precursor Economics

For antibacterial and antitubercular drug discovery programs, 5-butyl-1,3,4-oxadiazoline-2-thione offers a cost-advantaged entry point into the 5-alkyl oxadiazoline-2-thione chemical space. The demonstrated class-level antibacterial and antituberculostatic activity of 5-alkyl oxadiazoline-2-thiones, combined with the low cost and commercial availability of the valeric acid hydrazide precursor, makes this compound suitable for medium-to-high-throughput screening library production where per-compound cost is a critical procurement parameter [1].

Chemical Biology: Conformational Probe for Hydrophobic Pocket Mapping in Enzyme Active Sites

The linear, flexible n-butyl substituent of 5-butyl-1,3,4-oxadiazoline-2-thione provides a conformational probe distinct from rigid aryl or bulky tert-butyl comparators. Molecular docking studies with oxadiazoline-2-thiones into TP and related enzymes suggest that the n-butyl chain can sample multiple hydrophobic sub-pockets within the active site, offering a tool for mapping hydrophobic tolerance and optimizing shape complementarity in structure-based drug design [1]. This makes the compound valuable for crystallographic fragment screening or SAR-by-catalog approaches where conformational diversity at the C-5 position is a design variable [1].

Synthetic Methodology: Thione-Tautomer-Controlled Derivatization for Regioselective S-Functionalization

The strong thermodynamic preference for the thione tautomer (ΔG ≈ 9.6–12.1 kcal/mol favoring C=S over –SH) in the 1,3,4-oxadiazoline-2-thione scaffold ensures predictable regioselectivity in S-alkylation, Mannich base formation, and metal coordination reactions [1]. 5-Butyl-1,3,4-oxadiazoline-2-thione can therefore be employed as a reliable substrate in methodology studies exploring new S–C, S–N, or S–metal bond-forming reactions, without the complication of thiol-thione tautomeric equilibration that plagues analogous thiadiazole or triazole-thione systems [1].

Quote Request

Request a Quote for 5-Butyl-1,3,4-oxadiazoline-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.